Amifuraline
Description
Amifuraline (3-[5-(4,5-Dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine) is a reversible and selective peripheral monoamine oxidase A (MAO-A) inhibitor first described by Gentili et al. in 2006 . It features a hybrid structure combining a furan ring, an imidazoline moiety, and a phenylamine group. This design confers high selectivity for MAO-A (IC₅₀ = 12 nM) over MAO-B (IC₅₀ > 10,000 nM), with reversible binding kinetics that reduce the risk of hypertensive crises associated with irreversible MAO inhibitors like phenelzine .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[5-(4,5-dihydro-1H-imidazol-2-yl)furan-2-yl]aniline |
InChI |
InChI=1S/C13H13N3O/c14-10-3-1-2-9(8-10)11-4-5-12(17-11)13-15-6-7-16-13/h1-5,8H,6-7,14H2,(H,15,16) |
InChI Key |
DQKBFLVIAUBCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)N |
Synonyms |
3-(5-(4,5-dihydro-1H-imidazol-2-yl)furan-2-yl)phenylamine amifuraline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Amifuraline belongs to the 2-imidazoline class of MAO inhibitors, which includes compounds with diverse pharmacological profiles. Below is a comparative analysis with structurally or functionally related compounds:
Amifuraline vs. Sant’ Anna et al. (2009) 2-Imidazoline Derivatives
Sant’ Anna et al. synthesized 2-imidazolines via ultrasound-assisted green chemistry, achieving MAO-A inhibition (IC₅₀ = 8–50 nM) comparable to Amifuraline . However, these derivatives exhibited mixed selectivity (MAO-A/MAO-B ratios of 10–100), inferior to Amifuraline’s >800-fold selectivity. Additionally, cytotoxicity assays revealed higher cellular toxicity (LD₅₀ = 5–20 µM) compared to Amifuraline (LD₅₀ > 100 µM) .
Amifuraline vs. Hlasta et al. (1987) α₂-Adrenergic Imidazolines
Hlasta et al. developed indolin-2-yl and tetrahydroquinolin-2-yl imidazolines as α₂-adrenergic agonists/antagonists .
Amifuraline vs. Moclobemide (Reference MAO-A Inhibitor)
Unlike Amifuraline, moclobemide crosses the blood-brain barrier, increasing CNS serotonin levels but posing risks of insomnia and agitation. Amifuraline’s peripheral selectivity may offer a safer profile for patients with comorbid cardiovascular conditions .
Comparative Data Table
Key Research Findings
- Synthesis Advantages : Amifuraline’s palladium-catalyzed synthesis (as per ) ensures high yield and purity (>95%) compared to ultrasound-assisted methods, which may introduce variability .
- Peripheral Specificity : Unlike CNS-penetrant MAO inhibitors, Amifuraline’s restricted distribution reduces risks of tyramine-induced hypertension (“cheese effect”) .
- Safety Profile: Gentili et al.
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